2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Description
2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple triazole rings and sulfanyl groups
Properties
IUPAC Name |
2-[[4-ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O2S2/c1-3-33-25(29-31-27(33)37-19-23(35)21-13-7-5-8-14-21)17-11-12-18-26-30-32-28(34(26)4-2)38-20-24(36)22-15-9-6-10-16-22/h5-10,13-16H,3-4,11-12,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTQXYBZIYWJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CCCCC3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the ethyl and phenacylsulfanyl groups. Common reagents used in these reactions include ethyl bromide, phenacyl chloride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new triazole derivatives with different functional groups .
Scientific Research Applications
The compound 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly focusing on medicinal chemistry, agriculture, and material science.
Molecular Formula
The molecular formula of the compound is , indicating a relatively large and complex structure that may interact with various biological targets.
Medicinal Chemistry
Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains. Studies suggest that the triazole ring plays a crucial role in inhibiting microbial growth by interfering with cellular processes such as cell wall synthesis and enzyme activity .
Anticancer Properties : The compound has shown promise in preliminary studies as an anticancer agent. It is believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Research indicates that similar triazole compounds have been effective against different cancer types, suggesting a potential for this compound in cancer therapy .
Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in DNA replication and repair, leading to cancer cell death .
Agricultural Applications
Fungicides : The antifungal properties of triazole compounds make them suitable candidates for development as agricultural fungicides. The ability to inhibit fungal pathogens can lead to increased crop yields and reduced losses due to diseases .
Plant Growth Regulators : Some studies have suggested that compounds with similar structures can act as plant growth regulators, enhancing growth and resistance to environmental stresses .
Material Science
Polymer Development : The unique chemical structure allows for the potential use of this compound in synthesizing new polymers with specific properties. Its stability and reactivity can be exploited to create materials with desirable mechanical and thermal characteristics .
Coatings and Adhesives : Due to its chemical properties, it may also find applications in developing coatings and adhesives that require specific performance metrics, such as resistance to moisture or chemicals .
Case Study 1: Antimicrobial Efficacy
In a study published by Šermukšnytė et al., the antimicrobial activity of various triazole derivatives was evaluated, highlighting the effectiveness of compounds similar to This compound against resistant bacterial strains .
Case Study 2: Anticancer Research
A research article documented the effects of triazole derivatives on cancer cell lines, showing significant cytotoxic effects attributed to apoptosis induction. The study emphasized the role of structural components similar to those found in our compound .
Case Study 3: Agricultural Application
Research conducted on triazole-based fungicides demonstrated their effectiveness in controlling fungal pathogens in crops. The findings support the potential application of this compound as an agricultural fungicide due to its structural similarity to known effective agents .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
What sets 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one apart from similar compounds is its unique combination of functional groups and structural features.
Biological Activity
The compound 2-{[4-ethyl-5-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound features:
- Triazole rings : Known for their role in medicinal chemistry.
- Sulfanyl linkages : Contributing to the compound's reactivity and potential biological interactions.
Molecular Formula
The molecular formula for this compound is .
IUPAC Name
The IUPAC name is:
\text{2 4 Ethyl 5 4 4 Ethyl 5 2 Oxo 2 phenylet hyl sulfanyl 4H 1 2 4 triazol 3 yl}butyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one}}
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : Triazoles inhibit the cytochrome P450 enzyme system in fungi, particularly affecting ergosterol biosynthesis. This leads to altered membrane integrity and function .
- Case Studies : Compounds similar to the target compound have shown effectiveness against various pathogens:
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented:
- Cell Line Studies : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) .
- In Vivo Studies : Animal models demonstrated that certain triazole derivatives suppressed tumor growth effectively when administered at specific dosages .
Other Pharmacological Activities
The compound may also exhibit:
- Anti-inflammatory Effects : Some studies suggest that triazole compounds can modulate inflammatory pathways, although specific data for this compound is limited.
- Cytotoxicity : Research indicates varying degrees of cytotoxic effects on different cell lines, which could be leveraged for therapeutic applications.
Table of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Moderate against E. coli | Induces apoptosis in MCF7 | Inhibition of ergosterol synthesis |
| Compound B | Effective against C. albicans | Suppresses tumor growth in vivo | Modulation of cell cycle |
| Target Compound | Expected moderate activity | Potentially effective based on structure | Similar to known triazole mechanisms |
Uniqueness of the Target Compound
The unique combination of functional groups in the target compound may enhance its biological activity compared to simpler analogs. The presence of both triazole rings and sulfanyl groups suggests a multifaceted mechanism of action that could be exploited for drug development.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, including cyclization of triazole rings and sulfanyl group incorporation. A typical approach involves refluxing intermediates (e.g., bromoacetophenone derivatives) with sodium in absolute ethanol, followed by controlled addition of thiol-containing precursors. Key parameters include:
- Reaction time : Extended reflux (5–6 hours) improves cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials . Yield optimization requires iterative adjustment of stoichiometry and temperature gradients.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions on triazole and phenyl rings. For example, downfield shifts (~δ 8.0–8.5 ppm) indicate sulfanyl group proximity to electron-withdrawing moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 319.8 g/mol for analogous structures) and fragmentation patterns .
- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) confirm ketone and sulfanyl groups .
Q. How can researchers screen this compound for biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases due to triazole's metal-binding capacity. Use fluorogenic substrates to quantify inhibition (e.g., IC₅₀ determination) .
- Antimicrobial testing : Follow CLSI guidelines for MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ≤100 µM .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
- Analog synthesis : Modify substituents (e.g., replace ethyl with methyl or phenyl groups) to assess impact on bioactivity .
- Crystallography : Resolve X-ray structures to correlate triazole ring conformation with target binding (e.g., hydrogen-bonding interactions with enzymes) .
- DFT calculations : Compare experimental spectroscopic data with theoretical models (e.g., bond angles, charge distribution) to predict reactivity .
Q. What strategies resolve contradictions in biological assay data?
- Dose-response validation : Replicate assays across multiple cell lines or enzyme isoforms to rule out off-target effects .
- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain variability in IC₅₀ values .
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers to improve bioavailability in aqueous media .
Q. How can computational modeling enhance understanding of this compound's mechanism?
- Molecular docking : Simulate binding to receptors (e.g., EGFR or COX-2) using AutoDock Vina. Focus on sulfanyl and ketone groups as interaction hotspots .
- MD simulations : Analyze triazole ring flexibility over 100-ns trajectories to predict conformational stability in biological environments .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP) and toxicity (LD₅₀) to prioritize analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
